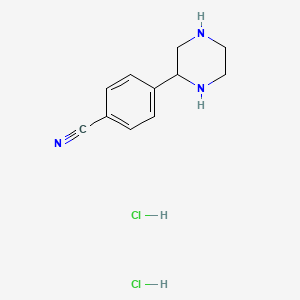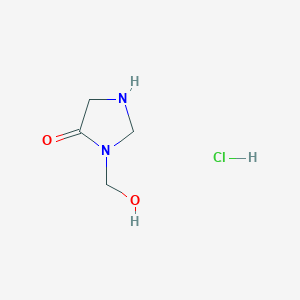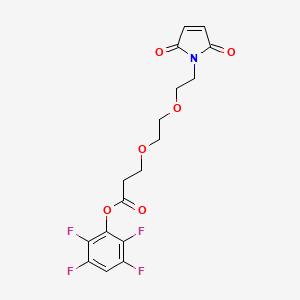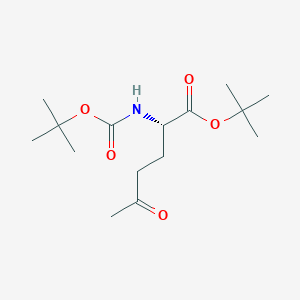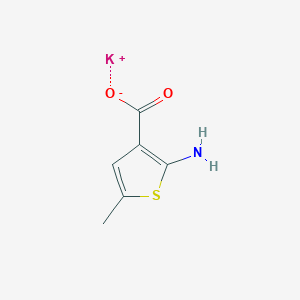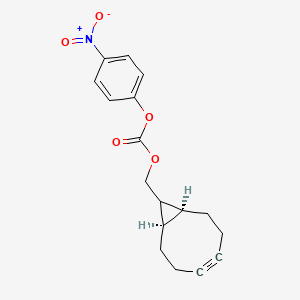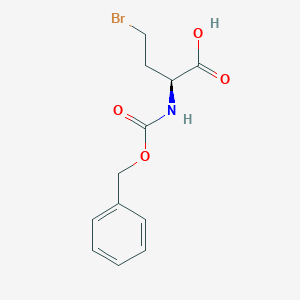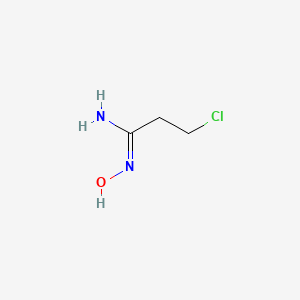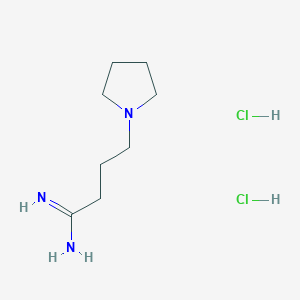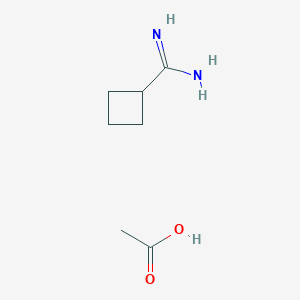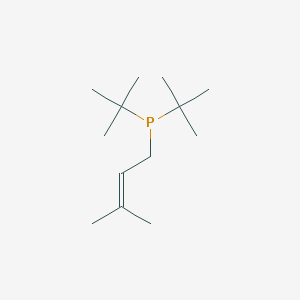
Di-t-butyl(3-methyl-2-butenyl)phosphine (40% in xylene), 98% Crophos(R)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di-t-butyl(3-methyl-2-butenyl)phosphine, also known as Crophos®, is a very reactive phosphine ligand . It is used in catalysts that are especially effective for coupling reactions involving bulky reactants .
Molecular Structure Analysis
The molecular formula of Di-t-butyl(3-methyl-2-butenyl)phosphine is C13H27P . The molecular weight is 214.327241 .Chemical Reactions Analysis
Di-t-butyl(3-methyl-2-butenyl)phosphine is known to be a very reactive phosphine ligand used in catalysts that are especially effective for coupling reactions involving bulky reactants .Physical And Chemical Properties Analysis
Di-t-butyl(3-methyl-2-butenyl)phosphine is a colorless liquid . The molecular formula is C13H27P and the molecular weight is 214.327241 .科学的研究の応用
Di-t-butyl(3-methyl-2-butenyl)phosphine is used in a variety of scientific research applications. It is used as a catalyst in organic synthesis, as a reagent in peptide synthesis, and in the synthesis of organophosphorus compounds. It is also used in the synthesis of biologically active compounds, such as pharmaceuticals, pesticides, and herbicides.
作用機序
Di-t-butyl(3-methyl-2-butenyl)phosphine is an organophosphorus compound that is used as a catalyst or reagent in a variety of chemical reactions. It acts as a nucleophile, meaning it can donate a pair of electrons to form a new covalent bond. This allows it to act as a catalyst in the formation of new molecules.
Biochemical and Physiological Effects
Di-t-butyl(3-methyl-2-butenyl)phosphine is generally regarded as non-toxic and does not produce any significant physiological or biochemical effects. It is not known to be carcinogenic or mutagenic, and is not associated with any adverse effects in humans or animals.
実験室実験の利点と制限
Di-t-butyl(3-methyl-2-butenyl)phosphine has several advantages when used in laboratory experiments. It is relatively inexpensive, non-toxic, and easy to handle. It is also soluble in both organic solvents and water, making it a useful reagent in a variety of reactions. However, it is also highly flammable and should be handled with caution.
将来の方向性
There are several potential future directions for the use of di-t-butyl(3-methyl-2-butenyl)phosphine. It could be used as a catalyst in the synthesis of new molecules, such as pharmaceuticals, pesticides, and herbicides. It could also be used as a reagent in the synthesis of peptides and other biologically active compounds. Additionally, it could be used as a reagent in the synthesis of organophosphorus compounds. Finally, it could be used in the synthesis of polymers and other materials.
合成法
Di-t-butyl(3-methyl-2-butenyl)phosphine can be synthesized using a variety of methods. The most common method involves the reaction of phosphorous trichloride with butyl alcohol in the presence of a base, such as sodium hydroxide. The reaction produces di-t-butyl(3-methyl-2-butenyl)phosphine and sodium chloride. The product can then be isolated and purified using standard techniques.
Safety and Hazards
特性
IUPAC Name |
ditert-butyl(3-methylbut-2-enyl)phosphane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27P/c1-11(2)9-10-14(12(3,4)5)13(6,7)8/h9H,10H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWFNMSUKBTQIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCP(C(C)(C)C)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

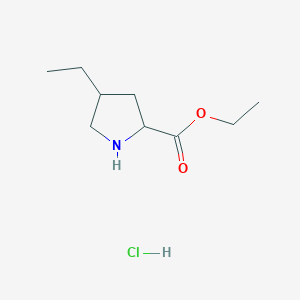
![cis-Octahydro-pyrrolo[3,4-c]pyridine dihydrochloride](/img/structure/B6354230.png)
